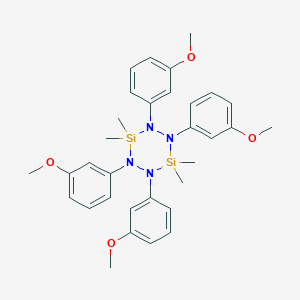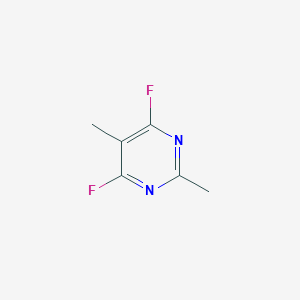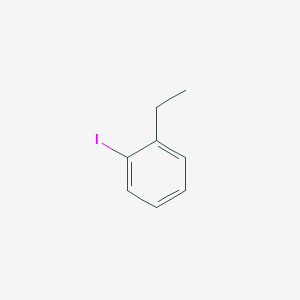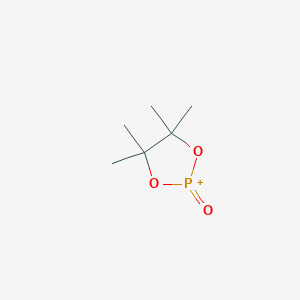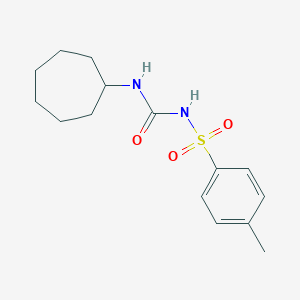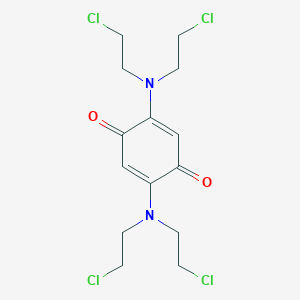
1,4-Benzoquinone-2,5-dimustard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzoquinone-2,5-dimustard (BQDM) is a synthetic compound that belongs to the class of nitrogen mustard compounds. It is a bifunctional alkylating agent that has been widely used in scientific research for its potential applications in cancer treatment. BQDM has been shown to exhibit potent anticancer activity by inducing DNA damage and inhibiting DNA synthesis.
作用机制
1,4-Benzoquinone-2,5-dimustard is a bifunctional alkylating agent that can crosslink DNA strands and induce DNA damage. The DNA damage can lead to cell cycle arrest and apoptosis. 1,4-Benzoquinone-2,5-dimustard can also inhibit DNA synthesis by forming adducts with DNA bases, which can interfere with the replication process.
生化和生理效应
1,4-Benzoquinone-2,5-dimustard has been shown to induce oxidative stress and activate the MAPK/ERK pathway in cancer cells. It can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 1,4-Benzoquinone-2,5-dimustard has been shown to exhibit low toxicity in normal cells, indicating its potential selectivity for cancer cells.
实验室实验的优点和局限性
1,4-Benzoquinone-2,5-dimustard has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer activity against a wide range of cancer cell lines. However, 1,4-Benzoquinone-2,5-dimustard has several limitations as well. It is highly reactive and can form adducts with other biomolecules, such as proteins and RNA. This can lead to nonspecific effects and interfere with the interpretation of results.
未来方向
There are several future directions for the research on 1,4-Benzoquinone-2,5-dimustard. One potential direction is to develop more selective and less reactive derivatives of 1,4-Benzoquinone-2,5-dimustard that can exhibit potent anticancer activity with minimal side effects. Another direction is to investigate the mechanism of action of 1,4-Benzoquinone-2,5-dimustard in more detail, including its interactions with other biomolecules and signaling pathways. Finally, the potential applications of 1,4-Benzoquinone-2,5-dimustard in combination with other anticancer agents, such as radiation therapy and chemotherapy, should be explored further.
合成方法
1,4-Benzoquinone-2,5-dimustard can be synthesized by the reaction of 2,5-dimercapto-1,4-benzoquinone with nitrogen mustard, such as bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in anhydrous ethanol under reflux for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
科学研究应用
1,4-Benzoquinone-2,5-dimustard has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1,4-Benzoquinone-2,5-dimustard induces DNA damage and inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
CAS 编号 |
15482-81-2 |
|---|---|
产品名称 |
1,4-Benzoquinone-2,5-dimustard |
分子式 |
C14H18Cl4N2O2 |
分子量 |
388.1 g/mol |
IUPAC 名称 |
2,5-bis[bis(2-chloroethyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl4N2O2/c15-1-5-19(6-2-16)11-9-14(22)12(10-13(11)21)20(7-3-17)8-4-18/h9-10H,1-8H2 |
InChI 键 |
ZYPXOVBSTMWXQK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
规范 SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
其他 CAS 编号 |
15482-81-2 |
同义词 |
1,4-benzoquinone-2,5-dimustard 1,4-BQDM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



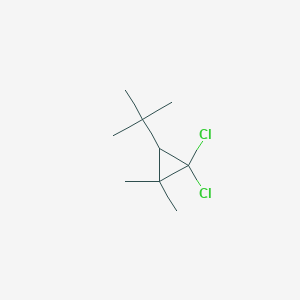
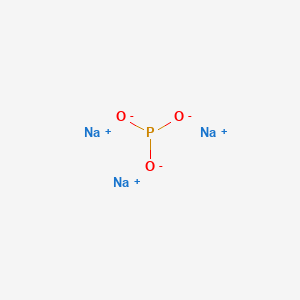
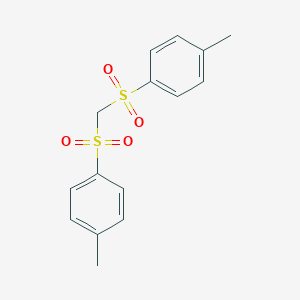
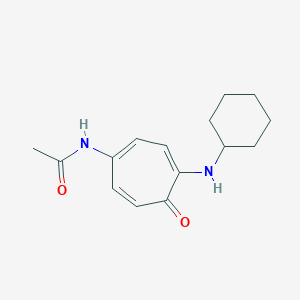
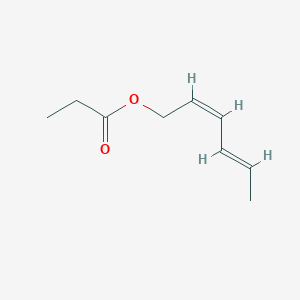
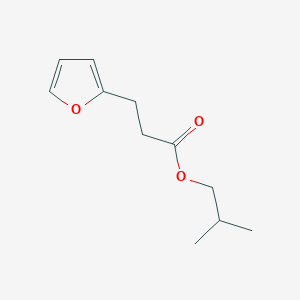
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
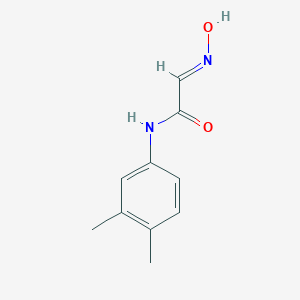
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
